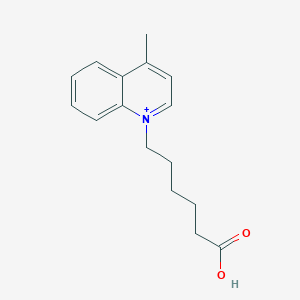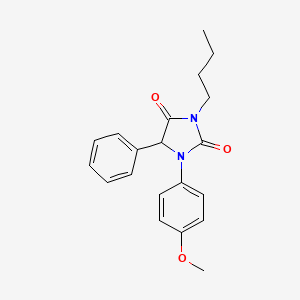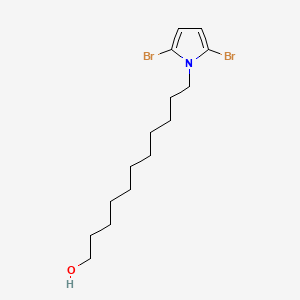
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is a chemical compound characterized by the presence of a pyrrole ring substituted with two bromine atoms at positions 2 and 5, and an undecanol chain attached at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol typically involves the bromination of a pyrrole derivative followed by the attachment of an undecanol chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired positions on the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, resulting in the formation of a non-brominated pyrrole derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-one.
Reduction: Formation of 11-(1H-pyrrol-1-yl)undecan-1-ol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and coatings.
Wirkmechanismus
The mechanism of action of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-(1H-pyrrol-1-yl)undecane-1-thiol: A similar compound with a thiol group instead of a hydroxyl group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: A compound with a sulfonamide group and a similar pyrrole ring structure.
Uniqueness
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is unique due to the presence of two bromine atoms on the pyrrole ring, which significantly influences its chemical reactivity and potential applications. The undecanol chain also contributes to its distinct properties compared to other pyrrole derivatives.
Eigenschaften
CAS-Nummer |
821781-75-3 |
|---|---|
Molekularformel |
C15H25Br2NO |
Molekulargewicht |
395.17 g/mol |
IUPAC-Name |
11-(2,5-dibromopyrrol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C15H25Br2NO/c16-14-10-11-15(17)18(14)12-8-6-4-2-1-3-5-7-9-13-19/h10-11,19H,1-9,12-13H2 |
InChI-Schlüssel |
DYVKZGNLRVFBEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=C1)Br)CCCCCCCCCCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


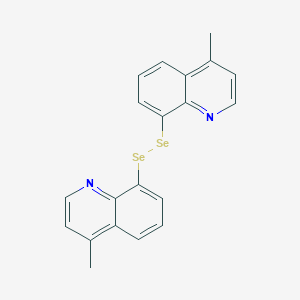
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
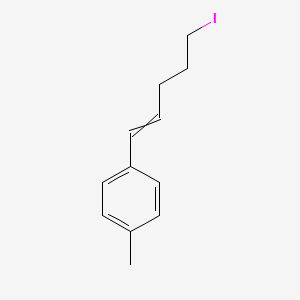
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
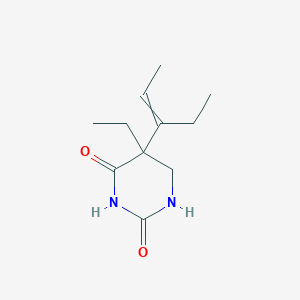
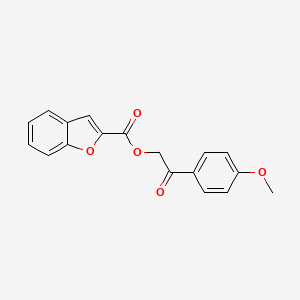
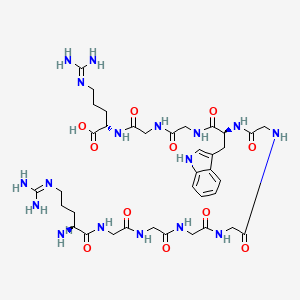
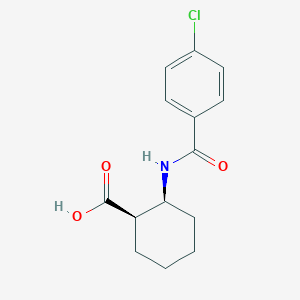
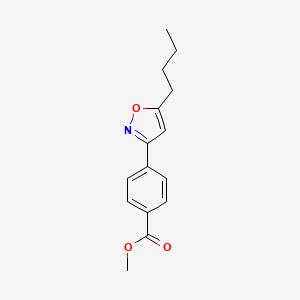
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)

